3-Methyl-5-(2-methylpropyl)pyridine
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Overview
Description
3-Methyl-5-(2-methylpropyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a methyl group at the third position and a 2-methylpropyl group at the fifth position of the pyridine ring. It is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the reaction of acrolein with ammonia, followed by cyclization to form the pyridine ring . Another method includes the use of organometallic intermediates, such as organolithium reagents, which are treated with borate to yield the intermediate boronate. An acidic work-up then gives the desired pyridine derivative .
Industrial Production Methods: Industrial production often involves the reaction of acrolein, propionaldehyde, and ammonia. These ingredients are combined as gases and passed over an oxide-based heterogeneous catalyst, leading to the formation of this compound . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methyl and 2-methylpropyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), are used for bromination reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives.
Scientific Research Applications
3-Methyl-5-(2-methylpropyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methylpropyl)pyridine involves its interaction with specific molecular targets. It can inhibit enzymes like collagenase and stromelysin-1, which are involved in the breakdown of extracellular matrix components . This inhibition can lead to anti-inflammatory and antimicrobial effects. The compound’s ability to interact with these enzymes makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
3-Methylpyridine:
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: This compound is used in electronic cigarette products and has a different substitution pattern compared to 3-Methyl-5-(2-methylpropyl)pyridine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-methyl-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)4-10-5-9(3)6-11-7-10/h5-8H,4H2,1-3H3 |
InChI Key |
LMVXSILLLXHUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)C |
Origin of Product |
United States |
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